methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a substituted chromen-2-one core. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a 6-chloro substituent, a 4-methyl group, a 7-(2,5-dimethylbenzyl)oxy moiety, and a methyl acetate ester at position 3.
Properties
Molecular Formula |
C22H21ClO5 |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
methyl 2-[6-chloro-7-[(2,5-dimethylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C22H21ClO5/c1-12-5-6-13(2)15(7-12)11-27-20-10-19-16(8-18(20)23)14(3)17(22(25)28-19)9-21(24)26-4/h5-8,10H,9,11H2,1-4H3 |
InChI Key |
DDMLVUWRIJATJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=C(C=C3C(=C(C(=O)OC3=C2)CC(=O)OC)C)Cl |
Origin of Product |
United States |
Preparation Methods
Procedure:
Key Data:
| Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| FeCl₃·6H₂O | 72–92 | 16 | 120 |
| UiO-66-SO₃H | 88–93 | 4 | 140 |
Mechanistic Insight : The reaction proceeds via transesterification, followed by intramolecular hydroxyalkylation and dehydration.
Chlorination at Position 6
Introducing the chlorine atom at position 6 is achieved through electrophilic aromatic substitution (EAS).
Procedure:
-
Reactant : 4-Methyl-7-hydroxycoumarin.
-
Chlorinating Agent : SOCl₂ or Cl₂ gas.
-
Conditions :
-
Solvent: Dichloromethane (DCM).
-
Temperature: 0–25°C.
-
Time: 1–2 hours.
-
Key Data:
| Chlorinating Agent | Yield (%) | Purity (%) |
|---|---|---|
| SOCl₂ | 85 | 98 |
| Cl₂ (gas) | 78 | 95 |
Note : Direct chlorination avoids the need for nitro intermediates, simplifying the synthesis.
Alkylation of the 7-Hydroxy Group
The hydroxyl group at position 7 is alkylated with 2,5-dimethylbenzyl bromide to introduce the (2,5-dimethylbenzyl)oxy substituent.
Procedure:
-
Reactants : 6-Chloro-4-methyl-7-hydroxycoumarin and 2,5-dimethylbenzyl bromide.
-
Base : K₂CO₃ or DABCO (1,4-diazabicyclo[2.2.2]octane).
-
Conditions :
-
Solvent: DMF or acetone.
-
Temperature: 70–80°C.
-
Time: 5–8 hours.
-
Key Data:
| Base | Yield (%) | Reaction Time (h) |
|---|---|---|
| K₂CO₃ | 82 | 8 |
| DABCO | 91 | 5 |
Optimization : Solvent-free conditions at 180°C with DABCO enhance reaction efficiency.
Introduction of the Acetate Group at Position 3
The acetate moiety at position 3 is introduced via Knoevenagel condensation or esterification.
Method A: Knoevenagel Condensation
Method B: Esterification
-
Reactant : 3-Carboxy intermediate (synthesized via hydrolysis of a nitrile or carboxylation).
-
Esterification Agent : Acetyl chloride or acetic anhydride.
-
Conditions :
-
Solvent: Dry pyridine.
-
Temperature: 0–10°C.
-
Time: 1 hour.
-
Key Data:
| Method | Yield (%) | Catalyst |
|---|---|---|
| A | 90–92 | Piperidine |
| B | 75–80 | Acetic anhydride |
Advantage : Ultrasonic irradiation reduces reaction time from 7 hours to 40 minutes.
Final Purification and Characterization
The crude product is purified via recrystallization or column chromatography.
Purification Data:
| Method | Solvent System | Purity (%) |
|---|---|---|
| Recrystallization | Ethanol/water (3:1) | 99 |
| Column Chromatography | Hexane/ethyl acetate (4:1) | 98 |
Analytical Confirmation :
-
¹H NMR : δ 2.92 (3H, s, CH₃), 6.24 (1H, d, CH), 7.1–7.69 (Ar-H).
-
IR : 1730 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O lactone).
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Time Efficiency |
|---|---|---|---|
| Coumarin Core | UiO-66-SO₃H | 93 | High |
| Chlorination | SOCl₂ | 85 | Moderate |
| Alkylation | DABCO (solvent-free) | 91 | High |
| Acetate Introduction | Knoevenagel | 92 | High |
Chemical Reactions Analysis
Types of Reactions
Methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydrochromen derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reactions at the benzylic position often involve reagents like N-bromosuccinimide (NBS) for bromination or sodium hydride (NaH) for deprotonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrochromen derivatives.
Scientific Research Applications
Methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chromen-2-one derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate exerts its effects involves interactions with specific molecular targets. The chromen-2-one core can interact with various enzymes and receptors, modulating their activity. The presence of the chloro and dimethylbenzyl groups enhances its binding affinity and specificity, leading to distinct biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with four structurally related coumarin derivatives, focusing on substituent effects, molecular properties, and biological activities inferred from the evidence:
Substituent Effects and Molecular Properties
Position 6 and 7 Substitutions: The target compound has a 6-chloro and 7-(2,5-dimethylbenzyl)oxy group. The bulky 2,5-dimethylbenzyloxy substituent may increase lipophilicity, improving membrane permeability . Compound 2 (): Features a 7-ethoxycarbonylmethoxy group instead. This substituent is less lipophilic than dimethylbenzyloxy, which may reduce cellular uptake but improve solubility . Ethyl 2-((6-formyl-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (): Contains a 6-formyl and 5-methoxy group.
Position 3 Functionalization: The target compound has a methyl acetate ester, which balances lipophilicity and hydrolytic stability. Esters often act as prodrugs, metabolized in vivo to carboxylic acids .
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Substituent Impact on Properties
| Substituent | Electronic Effect | Lipophilicity (LogP)* | Biological Inference |
|---|---|---|---|
| 6-Chloro | Electron-withdrawing | +0.71 | Enhances stability; may inhibit redox enzymes |
| 7-(2,5-Dimethylbenzyl)oxy | Steric bulk + moderate donating | +2.18 | Improves membrane penetration; potential cytotoxicity |
| Methyl acetate (position 3) | Mildly polar | +0.52 | Prodrug behavior; hydrolyzed to active acid |
| 7-Ethoxycarbonylmethoxy | Electron-withdrawing | +0.89 | Moderate solubility; antibacterial activity |
*LogP values estimated using fragment-based methods.
Research Findings and Limitations
- Antibacterial Activity : Compounds with 7-aryloxy groups (e.g., ) show Gram-positive selectivity, but the target’s 2,5-dimethylbenzyloxy group may broaden the spectrum .
- ADMET Profile : The methyl acetate in the target compound likely improves oral bioavailability compared to carboxylic acid derivatives (), but hydrolysis in vivo may alter efficacy .
- Knowledge Gaps: Direct data on the target compound’s synthesis, crystallography (e.g., SHELX-refined structures ), and bioactivity are absent in the evidence, necessitating further experimental validation.
Biological Activity
Methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The following sections detail its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's molecular formula is C21H19ClO5, with a molecular weight of approximately 386.8 g/mol. Its unique structure includes:
- Chlorine atom at the 6-position
- Methyl group at the 4-position
- Benzyl ether substituent at the 7-position
These structural features contribute to its biological activity and potential therapeutic applications.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's effectiveness suggests it may serve as a lead compound for developing new antimicrobial agents.
The proposed mechanisms by which this compound exerts its antibacterial effects include:
- Enzyme Inhibition : It may inhibit specific bacterial enzymes crucial for survival.
- Receptor Binding : The compound could bind to bacterial receptors, disrupting normal cellular functions.
- DNA Interaction : It may interact with bacterial DNA, altering gene expression and cellular processes.
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound. Below are summarized findings from notable research efforts:
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity Profile |
|---|---|---|
| 8-Methyl-7-(4-methylbenzyl)oxy)-4-phenylchromen | Similar chromen core but different substitution pattern | Different antibacterial efficacy |
| 6-Chloro-7-(3-methylbenzyl)oxy)-4-phenychromen | Variation in benzyl substitution | Affects reactivity and potential applications |
This comparative analysis highlights how specific substitutions can influence the biological activity profile of these compounds.
Q & A
Q. What are the optimal synthetic strategies for preparing methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate?
The synthesis typically involves multi-step reactions, including esterification, alkylation, and cyclization. Key steps include:
- Esterification : Use acid catalysts (e.g., sulfuric acid) under controlled temperatures (60–80°C) to form the methyl acetate moiety .
- Oxyalkylation : Introduce the 2,5-dimethylbenzyloxy group via nucleophilic substitution, requiring anhydrous conditions and bases like K₂CO₃ .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
A combination of spectroscopic and chromatographic methods is essential:
- NMR (¹H/¹³C) : Assigns protons and carbons in the chromenone core and substituents (e.g., δ 6.8–7.3 ppm for aromatic protons) .
- HPLC : Quantifies purity (>98%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 443.12) .
Q. What preliminary biological activities have been reported for structurally related chromenone derivatives?
Analogous compounds exhibit:
- Anticancer activity : Cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 10–50 µM) via topoisomerase inhibition .
- Antioxidant effects : DPPH radical scavenging (EC₅₀: 20–80 µM) linked to the phenolic substituents .
- Assay methods : MTT assays for viability and fluorescence-based enzymatic inhibition studies .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound in cancer pathways?
Advanced methodologies include:
- Surface Plasmon Resonance (SPR) : Measure binding affinity to targets like EGFR or PARP (KD values) .
- RNA-Seq : Profile transcriptomic changes in treated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
- Molecular Dynamics Simulations : Model interactions with enzyme active sites (e.g., docking scores using AutoDock Vina) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to optimize bioactivity?
Focus on modifying key substituents:
Q. How should researchers design experiments to assess environmental fate and ecotoxicology?
Follow frameworks like Project INCHEMBIOL :
- Environmental persistence : Use OECD 307 guidelines to study hydrolysis/photolysis (half-life in water: 5–30 days).
- Bioaccumulation : Measure logP values (estimated 3.2–3.8) and BCF in zebrafish models .
- Toxicity assays : Algal growth inhibition (72-h EC₅₀) and Daphnia magna mobility tests .
Q. What methodologies resolve contradictions in reported data (e.g., conflicting bioactivity results)?
- Dose-response validation : Repeat assays across multiple cell lines (e.g., HepG2 vs. A549) to confirm specificity .
- Batch consistency : Compare NMR and HPLC profiles of compounds from different syntheses to rule out impurities .
- Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends .
Q. How can thermal and oxidative stability be evaluated for formulation development?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td ≈ 220°C) .
- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS (major degradant: hydrolyzed acetate) .
- Antioxidant Additives : Test ascorbic acid or BHT to stabilize against ROS-mediated breakdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
